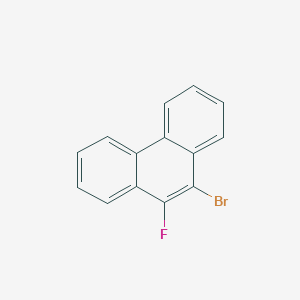
9-Bromo-10-fluorophenanthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Bromo-10-fluorophenanthrene is a halogenated polycyclic aromatic hydrocarbon with the molecular formula C14H8BrF This compound features a bromine atom at the ninth position and a fluorine atom at the tenth position on the phenanthrene structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Bromo-10-fluorophenanthrene typically involves the bromination and fluorination of phenanthrene. One common method involves the bromination of phenanthrene using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out in a solvent like carbon tetrachloride under reflux conditions. The resulting 9-bromophenanthrene is then subjected to fluorination using a fluorinating agent such as silver fluoride or cesium fluoride in a suitable solvent .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction parameters, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions: 9-Bromo-10-fluorophenanthrene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents
Major Products:
Substitution Products: Various substituted phenanthrenes depending on the nucleophile used.
Oxidation Products: Phenanthrenequinones.
Reduction Products: Dihydro derivatives of phenanthrene
Scientific Research Applications
9-Bromo-10-fluorophenanthrene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a fluorescent probe in bioimaging.
Industry: Utilized in the production of organic electronic materials and as a precursor for the synthesis of other functionalized aromatic compounds
Mechanism of Action
The mechanism of action of 9-Bromo-10-fluorophenanthrene involves its interaction with various molecular targets and pathways. The bromine and fluorine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes. The compound’s fluorescence properties also make it useful as a probe for studying molecular interactions and cellular dynamics .
Comparison with Similar Compounds
9-Bromophenanthrene: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
10-Fluorophenanthrene: Lacks the bromine atom, affecting its reactivity and chemical behavior.
9,10-Dibromophenanthrene: Contains two bromine atoms, leading to different reactivity and applications compared to 9-Bromo-10-fluorophenanthrene
Uniqueness: this compound’s unique combination of bromine and fluorine atoms imparts distinct chemical properties, making it more versatile in various chemical reactions and applications. Its dual halogenation enhances its reactivity and allows for the synthesis of a wider range of derivatives compared to its mono-halogenated counterparts .
Properties
Molecular Formula |
C14H8BrF |
|---|---|
Molecular Weight |
275.11 g/mol |
IUPAC Name |
9-bromo-10-fluorophenanthrene |
InChI |
InChI=1S/C14H8BrF/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16/h1-8H |
InChI Key |
NSQBZHZDTRPDPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



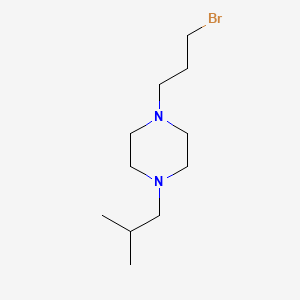
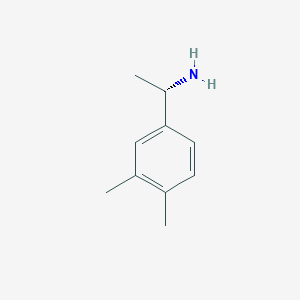
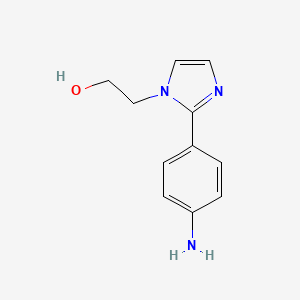

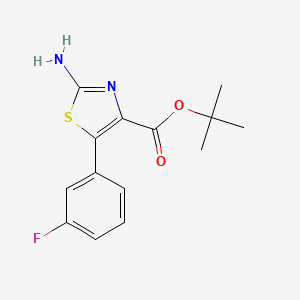

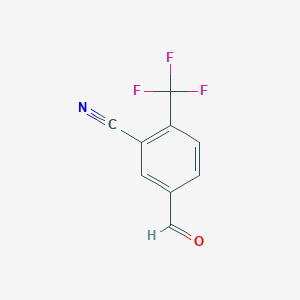
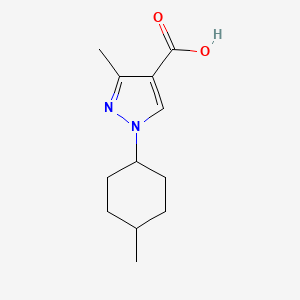

![4,4,5,5-Tetramethyl-2-[2-(1-methylcyclobutyl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13640171.png)


![(2S)-2-amino-3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoic acid hydrochloride](/img/structure/B13640207.png)
